Cas no 941931-73-3 (N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3-fluorobenzene-1-sulfonamide)

N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3-fluorobenzene-1-sulfonamide is a sulfonamide derivative characterized by its unique structural features, including a fluorinated benzene ring and a 1,1-dioxo-1lambda6,2-thiazolidine moiety. This compound exhibits potential applications in medicinal chemistry and drug development due to its sulfonamide group, which is often associated with bioactivity, particularly in enzyme inhibition. The fluorine substitution enhances metabolic stability and binding affinity, while the thiazolidine dioxide component may contribute to improved solubility and pharmacokinetic properties. Its well-defined molecular structure makes it a valuable intermediate for synthesizing targeted therapeutic agents, particularly in areas such as anti-inflammatory or antimicrobial research. The compound's purity and stability further support its utility in rigorous experimental settings.
N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3-fluorobenzene-1-sulfonamide structure
941931-73-3 structure
Product Name:N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3-fluorobenzene-1-sulfonamide
CAS No:941931-73-3
MF:C15H15FN2O4S2
MW:370.419004678726
CID:5501591
Update Time:2025-10-28

N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3-fluorobenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-fluorobenzenesulfonamide
    • N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3-fluorobenzene-1-sulfonamide
    • Inchi: 1S/C15H15FN2O4S2/c16-12-3-1-4-15(11-12)24(21,22)17-13-5-7-14(8-6-13)18-9-2-10-23(18,19)20/h1,3-8,11,17H,2,9-10H2
    • InChI Key: LVVJBGGYWVXICO-UHFFFAOYSA-N
    • SMILES: C1(S(NC2=CC=C(N3CCCS3(=O)=O)C=C2)(=O)=O)=CC=CC(F)=C1

N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3-fluorobenzene-1-sulfonamide Pricemore >>

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Additional information on N-4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl-3-fluorobenzene-1-sulfonamide

N-4-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)phenyl-3-fluorobenzene-1-sulfonamide (CAS No. 941931-73-3): A Comprehensive Overview

N-4-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)phenyl-3-fluorobenzene-1-sulfonamide (CAS No. 941931-73-3) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of sulfonamides and is characterized by its unique structural features, including a thiazolidine ring and a fluorinated benzene moiety. These structural elements contribute to its potential therapeutic applications and biological activities.

The thiazolidine ring in the structure of N-4-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)phenyl-3-fluorobenzene-1-sulfonamide is particularly noteworthy due to its ability to form stable and bioactive derivatives. Thiazolidines are known for their diverse biological activities, including antidiabetic, anti-inflammatory, and antioxidant properties. The presence of the fluorine atom in the benzene ring further enhances the compound's lipophilicity and metabolic stability, making it a promising candidate for drug development.

Recent studies have explored the potential of N-4-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)phenyl-3-fluorobenzene-1-sulfonamide as an inhibitor of various enzymes and receptors. One notable area of research is its activity against carbonic anhydrase (CA), a family of metalloenzymes involved in numerous physiological processes, including respiration, pH regulation, and ion transport. Carbonic anhydrase inhibitors have been widely used in the treatment of glaucoma, edema, and other conditions associated with elevated intraocular pressure or fluid retention.

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the inhibitory effects of N-4-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)phenyl-3-fluorobenzene-1-sulfonamide on different isoforms of carbonic anhydrase. The results showed that this compound exhibited potent inhibition against CA II and CA IV isoforms, with IC50 values in the low micromolar range. This finding suggests that N-4-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)phenyl-3-fluorobenzene-1-sulfonamide could be a valuable lead compound for the development of novel CA inhibitors with improved selectivity and efficacy.

Beyond its activity as a carbonic anhydrase inhibitor, N-4-(1,1-dioxo-1λ6,2-thiazolidin-2-yl)phenyl-3-fluorobenzene-1-sulfonamide has also shown promise in other therapeutic areas. For instance, preliminary studies have indicated that this compound may possess antitumor properties. In vitro experiments using human cancer cell lines demonstrated that N-4-(1,1-dioxo-1λ6,2-thiazolidin-2-y l)phenyl - 3 - fluorobenzene - 1 - sulfonamide exhibited significant cytotoxic effects against various types of cancer cells, including those derived from breast, lung, and colon tumors.

The mechanism underlying the antitumor activity of N - 4 - ( 1 , 1 - dioxo - 1 < sup > λ sup > < sub > 6 sub > , 2 - thiazolidin - 2 - yl ) phenyl - 3 - fluorobenzene - 1 - sulfonamide is not yet fully understood but may involve multiple pathways. One hypothesis is that the compound interferes with key signaling cascades involved in cell proliferation and survival. Additionally, the presence of the sulfonamide group in the molecule could contribute to its ability to modulate protein-protein interactions or disrupt specific cellular processes.

To further investigate the potential therapeutic applications of N - 4 - ( 1 , 1 - dioxo - 1 < sup > λ sup > < sub > 6 sub > , 2 - thiazolidin - 2 - yl ) phenyl - 3 - fluorobenzene - 1 - sulfonamide , ongoing research efforts are focused on optimizing its pharmacokinetic properties and evaluating its safety profile in preclinical models. These studies aim to address critical questions related to drug absorption , distribution , metabolism , excretion ( ADME ) , and toxicity . Preliminary data suggest that this compound exhibits favorable ADME properties , making it a promising candidate for further development .

In conclusion , N - 4 - ( 1 , dioxo - λ , thiazolidin yl ) phenyl fluorobenzene sulfonamide ( CAS No . ) represents a multifaceted compound with significant potential in various therapeutic areas . Its unique structural features , combined with its demonstrated biological activities , make it an attractive target for drug discovery and development . As research in this field continues to advance , it is likely that new insights into the mechanisms of action and therapeutic applications of this compound will emerge , paving the way for innovative treatments for a range of diseases .

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